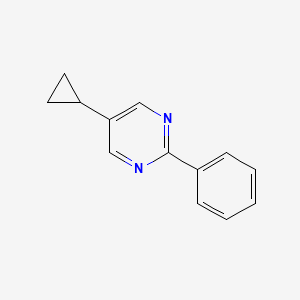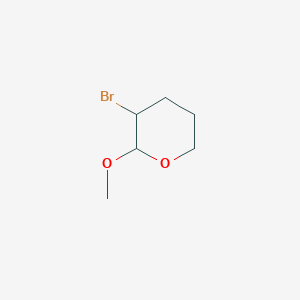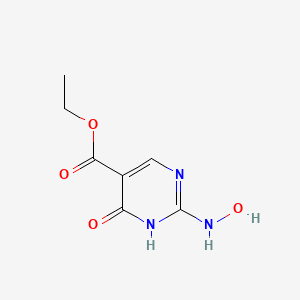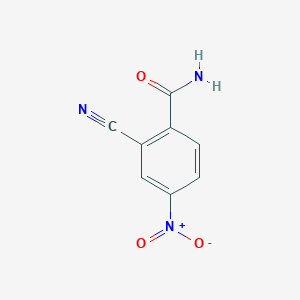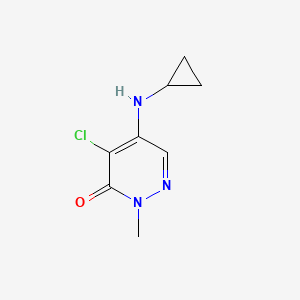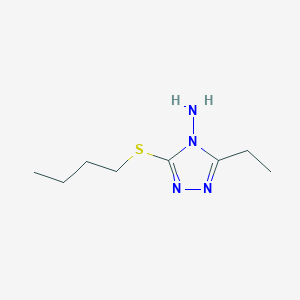
3-(Butylthio)-5-ethyl-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Butylthio)-5-ethyl-4H-1,2,4-triazol-4-amine is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a butylthio group and an ethyl group attached to the triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylthio)-5-ethyl-4H-1,2,4-triazol-4-amine typically involves the reaction of 4-amino-3-mercapto-5-ethyl-1,2,4-triazole with butyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of the triazole attacks the butyl halide, resulting in the formation of the butylthio derivative.
Reaction Conditions:
Reagents: 4-amino-3-mercapto-5-ethyl-1,2,4-triazole, butyl halide (e.g., butyl bromide or butyl chloride)
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Temperature: Typically conducted at elevated temperatures (80-100°C)
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale synthesis.
化学反応の分析
Types of Reactions
3-(Butylthio)-5-ethyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in coordination chemistry for the development of novel catalysts.
Material Science: Incorporated into polymer matrices to enhance material properties.
Biology
Antimicrobial Agents: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes, making it a candidate for drug development.
Medicine
Anticancer Research: Evaluated for its cytotoxic effects on cancer cell lines, showing promise as a potential anticancer agent.
Drug Development: Explored as a scaffold for the design of new therapeutic agents.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of 3-(Butylthio)-5-ethyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to specific receptors, modulating their activity.
Pathways Involved
Apoptosis: Induction of apoptosis in cancer cells through the activation of caspases and other apoptotic proteins.
Oxidative Stress: Generation of reactive oxygen species (ROS) leading to oxidative stress and cell death in microbial cells.
類似化合物との比較
3-(Butylthio)-5-ethyl-4H-1,2,4-triazol-4-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds
3-(Methylthio)-5-ethyl-4H-1,2,4-triazol-4-amine: Similar structure but with a methylthio group instead of a butylthio group.
3-(Butylthio)-5-methyl-4H-1,2,4-triazol-4-amine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
Butylthio Group: The presence of a butylthio group provides unique steric and electronic properties, influencing its reactivity and biological activity.
Ethyl Group: The ethyl group contributes to the compound’s overall lipophilicity and pharmacokinetic properties.
特性
分子式 |
C8H16N4S |
|---|---|
分子量 |
200.31 g/mol |
IUPAC名 |
3-butylsulfanyl-5-ethyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C8H16N4S/c1-3-5-6-13-8-11-10-7(4-2)12(8)9/h3-6,9H2,1-2H3 |
InChIキー |
MSFLCSFUTMDFKQ-UHFFFAOYSA-N |
正規SMILES |
CCCCSC1=NN=C(N1N)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


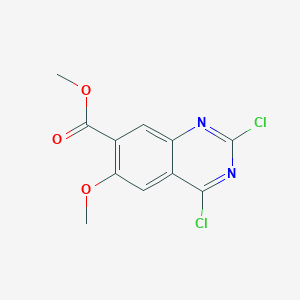

![N-((2-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)methyl)-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B15247141.png)





